molecular formula C12H24N2O5 B12740238 1-tert-Butylamino-2,3-propanediol pidolate CAS No. 61906-38-5

1-tert-Butylamino-2,3-propanediol pidolate

Cat. No.: B12740238
CAS No.: 61906-38-5
M. Wt: 276.33 g/mol
InChI Key: SYUKFOHBOMZHBA-QPFDAVBJSA-N
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Description

1-tert-Butylamino-2,3-propanediol pidolate is a chemical compound with the molecular formula C7H17NO2.C5H7NO3 and a molecular weight of 276.33. It is a combination of 1-tert-Butylamino-2,3-propanediol and pidolic acid (5-oxo-L-proline) in a 1:1 molar ratio . This compound is known for its stereochemistry, having two defined stereocenters .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tert-Butylamino-2,3-propanediol can be synthesized through the reaction of tert-butylamine with glycidol under controlled conditions. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of 1-tert-Butylamino-2,3-propanediol pidolate involves the combination of 1-tert-Butylamino-2,3-propanediol with pidolic acid. This process is carried out in a controlled environment to ensure the correct molar ratio and purity of the final product. The mixture is then subjected to crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butylamino-2,3-propanediol pidolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-tert-Butylamino-2,3-propanediol pidolate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butylamino-2,3-propanediol pidolate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butylamino-2,3-propanediol: The parent compound without the pidolic acid component.

    Pidolic acid:

Uniqueness

1-tert-Butylamino-2,3-propanediol pidolate is unique due to its combination of 1-tert-Butylamino-2,3-propanediol and pidolic acid, which imparts distinct chemical and biological properties. The presence of both components allows for a broader range of applications and interactions compared to the individual compounds .

Properties

CAS No.

61906-38-5

Molecular Formula

C12H24N2O5

Molecular Weight

276.33 g/mol

IUPAC Name

(2S)-3-(tert-butylamino)propane-1,2-diol;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H17NO2.C5H7NO3/c1-7(2,3)8-4-6(10)5-9;7-4-2-1-3(6-4)5(8)9/h6,8-10H,4-5H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t6-;3-/m00/s1

InChI Key

SYUKFOHBOMZHBA-QPFDAVBJSA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](CO)O.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CC(C)(C)NCC(CO)O.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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